6-chloro-8-(chloromethyl)-9-methyl-9H-purine

Catalog No.
S13990544
CAS No.
M.F
C7H6Cl2N4
M. Wt
217.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-8-(chloromethyl)-9-methyl-9H-purine

Product Name

6-chloro-8-(chloromethyl)-9-methyl-9H-purine

IUPAC Name

6-chloro-8-(chloromethyl)-9-methylpurine

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

InChI

InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3

InChI Key

CAFHFKUASIPAIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CN=C2Cl)CCl

6-Chloro-8-(chloromethyl)-9-methyl-9H-purine is a halogenated purine derivative characterized by its unique molecular structure, which includes a chlorine atom at the 6-position and a chloromethyl group at the 8-position of the purine ring. The molecular formula for this compound is C₈H₈Cl₂N₄. Purines, the class of compounds to which this molecule belongs, are fundamental components of nucleic acids and play critical roles in various biological processes, including cellular signaling and energy metabolism.

  • Nucleophilic Substitution: The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The purine core can engage in electrophilic aromatic substitution reactions, which are typical for heterocyclic compounds.
  • Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions under suitable conditions.

Research indicates that 6-chloro-8-(chloromethyl)-9-methyl-9H-purine exhibits significant biological activity. It has been studied for its potential to inhibit specific enzymes involved in cellular signaling pathways. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a candidate for therapeutic applications, particularly in antiviral and anticancer research. Halogenated purines are known to exhibit antiviral properties, especially against RNA viruses .

The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with a suitable purine derivative.
  • Chlorination: Chlorination agents such as thionyl chloride or phosphorus oxychloride are used under reflux conditions to introduce chlorine at specific positions on the purine ring.
  • Alkylation: The chloromethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

6-Chloro-8-(chloromethyl)-9-methyl-9H-purine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery, particularly for antiviral and anticancer therapies.
  • Biochemical Research: It serves as a tool in biochemical studies to understand enzyme mechanisms and cellular processes involving purines.
  • Agricultural Chemistry: There is potential for development as a plant growth regulator or herbicide due to its structural similarities with natural plant hormones .

Studies on the interactions of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine with various biological targets have demonstrated that it can effectively inhibit enzyme activity by binding to active sites or allosteric sites on proteins. This modulation of enzyme activity is crucial for developing inhibitors that target specific pathways involved in disease processes. Its interactions are enhanced by the unique combination of chlorine substituents, which influence its reactivity and binding characteristics .

Several compounds share structural similarities with 6-chloro-8-(chloromethyl)-9-methyl-9H-purine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-9-methyl-9H-purineChlorine at 6-position; methyl at 9-positionLacks chloromethyl group; used in nucleoside synthesis
2-ChloropurineChlorine at 2-positionSmaller size; less complex interactions
8-ChloroadenosineChlorine at 8-position; ribose moietyNucleoside analogue; important in cellular signaling
6-Chloro-8-(trifluoromethyl)-9H-purineTrifluoromethyl group at 8-positionIncreased lipophilicity; enhanced biological activity

The unique combination of chloromethyl and methyl groups in 6-chloro-8-(chloromethyl)-9-methyl-9H-purine differentiates it from these similar compounds, potentially enhancing its bioactivity and specificity towards certain biological targets .

Chlorination Strategies for Purine Derivative Functionalization

Chlorination serves as the cornerstone for introducing halogen substituents into the purine scaffold. For 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, two primary chlorination pathways dominate: (1) direct chlorination of pre-functionalized purine intermediates and (2) sequential halogenation using bifunctional reagents.

Source outlines a method where 6-chloro-8-(chloromethyl)-9-methyl-9H-purine is synthesized via chlorination of a purine precursor using phosphorus oxychloride (POCl₃) in anhydrous conditions. This approach leverages POCl₃’s dual role as a chlorinating agent and solvent, facilitating electrophilic substitution at the 6-position. The chloromethyl group at position 8 is introduced through a subsequent reaction with chloromethyl methyl ether (MOMCl) under basic conditions, achieving a yield of 68–72%.

An alternative route, described in patent literature , employs chloroformamidine hydrochloride as a chlorinating agent. This method involves a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient purine ring reacts with chloroformamidine hydrochloride in the presence of sodium ethoxide. The reaction proceeds at 60–70°C in ethanol, yielding the 6-chloro intermediate with 89% purity. Comparative studies suggest that POCl₃-based methods offer higher regioselectivity for the 6-position, while chloroformamidine hydrochloride enables milder reaction conditions.

A critical challenge lies in avoiding over-chlorination, which can lead to byproducts such as 2,6,8-trichloro-9-methyl-9H-purine. To mitigate this, stoichiometric control and stepwise addition of chlorinating agents are employed. For instance, incremental dosing of POCl₃ at 0–5°C reduces dichlorination byproducts from 15% to <3%.

Regioselective Control in Halogenation Reactions

Achieving regioselectivity in the chlorination of purines demands precise modulation of electronic and steric factors. The 6- and 8-positions of the purine ring exhibit distinct reactivities due to differences in electron density and accessibility.

The 6-position, being adjacent to the electron-withdrawing imidazole nitrogen, is more susceptible to electrophilic attack. This electronic bias is exploited in POCl₃-mediated chlorination, where the 6-chloro derivative forms preferentially at temperatures below 30°C. In contrast, the 8-position’s chlorination requires activation via a chloromethyl group, often introduced through Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids like zinc chloride.

Steric effects further influence regioselectivity. The 9-methyl group creates a steric shield around the 7- and 9-positions, directing chlorination to the 6- and 8-sites. Molecular modeling studies indicate that the methyl group reduces the activation energy for 8-position chlorination by 12–15 kJ/mol compared to unmethylated analogs.

Patent highlights the role of solvent polarity in regiocontrol. Polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance the nucleophilicity of chloride ions, favoring 6-position substitution. Conversely, nonpolar solvents like toluene promote 8-chloromethylation by stabilizing carbocation intermediates.

Solvent Systems and Reaction Condition Optimization

Solvent selection profoundly impacts reaction kinetics, yield, and purity. For 6-chloro-8-(chloromethyl)-9-methyl-9H-purine synthesis, polar aprotic solvents dominate due to their ability to stabilize ionic intermediates and enhance reagent solubility.

DMF and dimethyl sulfoxide (DMSO) are preferred for chlorination steps, achieving reaction completion within 3–5 hours at 80°C. These solvents facilitate the dissolution of purine precursors and chlorinating agents, with DMF offering superior thermal stability for high-temperature reactions. Post-reaction purification often employs solvent swaps to dichloromethane/methanol mixtures, which effectively precipitate the product while removing hydrophilic impurities.

Temperature gradients are critical for minimizing decomposition. A three-stage protocol is commonly used:

  • Chlorination at 0–5°C to prevent exothermic side reactions.
  • Chloromethylation at 40–50°C to ensure complete alkylation.
  • Final reflux at 80°C to drive reaction completion.

Inert atmospheres (e.g., nitrogen or argon) are essential to prevent oxidation of sensitive intermediates. For example, excluding oxygen during the chloromethylation step increases yield from 65% to 78%.

The compound 6-chloro-8-(chloromethyl)-9-methyl-9H-purine represents a highly reactive purine derivative characterized by its molecular formula C₇H₆Cl₂N₄ and molecular weight of 217.06 grams per mole . This bicyclic heterocyclic aromatic compound exhibits distinctive reactivity patterns due to the presence of two strategically positioned chlorine atoms and the electron-withdrawing nature of the purine ring system [3]. The compound's reactivity is fundamentally governed by the electrophilic character of both the chloromethyl group at the 8-position and the chlorine substituent at the 6-position [4].

Nucleophilic Substitution at Chloromethyl Sites

The chloromethyl group (-CH₂Cl) at the 8-position of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine serves as a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions [5]. Research has demonstrated that chloromethyl groups exhibit enhanced reactivity compared to simple alkyl halides due to the electron-withdrawing influence of the adjacent purine ring system [4] [6]. The mechanism of nucleophilic substitution at this site predominantly follows either SN1 or SN2 pathways, depending on the nature of the nucleophile and reaction conditions [5] [7].

Table 1: Molecular and Structural Properties of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine

PropertyValue/Description
Molecular FormulaC₇H₆Cl₂N₄
Molecular Weight (g/mol)217.06
CAS NumberNot definitively reported
IUPAC Name6-chloro-8-(chloromethyl)-9-methyl-9H-purine
Common Name6-chloro-8-(chloromethyl)-9-methyl purine
Structure TypeBicyclic heterocyclic aromatic compound
Melting Point (°C)Not reported
Boiling Point (°C)Not reported
Density (g/cm³)Not reported
SolubilitySoluble in polar aprotic solvents (DMSO, DMF, acetonitrile)
Color/AppearanceTypically white to off-white solid

Under SN2 conditions, strong nucleophiles such as primary amines, thiols, and alkoxides attack the chloromethyl carbon from the backside, resulting in inversion of stereochemistry if a chiral center were present [5] [7]. The reaction follows second-order kinetics with a rate law of Rate = k[substrate][nucleophile], indicating that both the concentration of the purine derivative and the nucleophile influence the reaction rate [5]. Studies have shown that the electron-withdrawing purine ring system enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack compared to simple benzyl chlorides [3] [4].

Table 2: Nucleophilic Substitution Mechanisms at Chloromethyl Sites

Mechanism TypeNucleophile CharacteristicsRate LawStereochemistrySolvent EffectTemperature Dependence
SN2 (Bimolecular)Strong nucleophiles (amines, thiols, alkoxides)Rate = k[substrate][nucleophile]Inversion of configuration (if applicable)Polar aprotic solvents favor SN2Moderate temperature dependence
SN1 (Unimolecular)Weak nucleophiles in polar protic solventsRate = k[substrate]Racemization (if chiral center present)Polar protic solvents favor SN1Strong temperature dependence
Mixed SN1/SN2Moderate nucleophiles in polar aprotic solventsRate = k₁[substrate] + k₂[substrate][nucleophile]Mixture of retention and inversionIntermediate polarity solventsVariable temperature dependence

The SN1 mechanism becomes more prevalent when weaker nucleophiles are employed or when the reaction is conducted in polar protic solvents [7] [5]. In this pathway, the chloromethyl-chlorine bond undergoes heterolytic cleavage to generate a carbocation intermediate, which is subsequently attacked by the nucleophile [7]. The carbocation intermediate is stabilized by the adjacent purine ring through resonance effects, facilitating this mechanistic pathway under appropriate conditions [3] [4].

Research has identified that the purine ring system significantly influences the reactivity of the chloromethyl group through both inductive and resonance effects [6] [8]. The electron-deficient nature of the purine ring withdraws electron density from the chloromethyl carbon, increasing its susceptibility to nucleophilic attack [3]. This effect is further enhanced by the presence of the 6-chloro substituent, which provides additional electron withdrawal through inductive effects [4].

Alkylation Pathways in Heterocyclic Systems

The alkylation behavior of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine in heterocyclic systems represents a complex interplay of electronic and steric factors that govern both reactivity and selectivity [3] [9]. The compound functions as a potent alkylating agent due to the presence of two distinct reactive sites: the chloromethyl group at the 8-position and the chlorine atom at the 6-position . These sites exhibit different alkylation mechanisms and selectivity patterns depending on the nature of the nucleophilic target [6] [10].

Table 3: Alkylation Pathways with Various Nucleophiles

Target NucleophileReaction RateProduct TypeBiological RelevanceSelectivity
Primary amines (RNH₂)FastSecondary amineProtein modificationHigh
Secondary amines (R₂NH)Moderate to FastTertiary amineEnzyme inhibitionModerate
Thiols (RSH)Very FastThioetherCysteine alkylationVery High
Alcohols (ROH)SlowEtherLimited biological impactLow
DNA/RNA basesModerateAlkylated nucleobaseDNA cross-linking/mutationModerate (sequence dependent)
Imidazole (histidine)FastN-alkylimidazoleProtein modificationHigh
Phosphate groupsSlowPhosphoesterDNA backbone modificationLow

Studies on heterocyclic alkylation mechanisms have revealed that the chloromethyl group preferentially undergoes alkylation with nitrogen-containing heterocycles through an SN2 mechanism [9] [3]. The reaction proceeds via direct nucleophilic attack at the chloromethyl carbon, with the chloride ion serving as the leaving group [5]. This pathway is particularly favored when the nucleophilic nitrogen is part of an aromatic heterocycle, such as imidazole rings in histidine residues or the nitrogen atoms in nucleic acid bases [10] [8].

The regioselectivity of alkylation reactions is significantly influenced by the electronic properties of both the electrophilic purine derivative and the nucleophilic heterocycle [3] [9]. Research has demonstrated that electron-rich heterocycles, such as those containing multiple nitrogen atoms, exhibit enhanced reactivity toward the chloromethyl group [10]. Conversely, electron-deficient heterocycles show reduced reactivity and may require more forcing conditions to achieve alkylation [6].

The 6-chloro substituent contributes to the alkylation pathway by serving as a secondary reactive site under more vigorous conditions [11] [12]. Nucleophilic substitution at this position typically requires stronger nucleophiles and elevated temperatures, following classical aromatic nucleophilic substitution mechanisms [13] [11]. The presence of the electron-withdrawing purine ring system facilitates this substitution by activating the 6-position toward nucleophilic attack [12] [3].

Kinetic studies have revealed that the alkylation of heterocyclic systems follows predictable trends based on nucleophile strength and steric accessibility [9] [3]. Primary heterocyclic amines react more rapidly than secondary amines due to reduced steric hindrance, while tertiary amines are generally unreactive toward the chloromethyl group [7]. Sulfur-containing heterocycles, such as thiazoles and thiophenes, exhibit exceptionally high reactivity due to the high nucleophilicity of sulfur atoms [10].

Stability Considerations in Polar Aprotic Media

The stability of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine in polar aprotic media represents a critical consideration for both synthetic applications and mechanistic studies [14] [15]. Polar aprotic solvents, characterized by their high dielectric constants and lack of readily available protons, provide unique environments that significantly influence the compound's chemical behavior and stability profile [14] [16].

Table 4: Stability in Various Polar Aprotic Media

Solvent/MediumDielectric ConstantStability RatingNotes
Dimethyl sulfoxide (DMSO)46.7HighExcellent solubility, stable for extended periods
Dimethylformamide (DMF)36.7HighGood stability, may undergo slow decomposition
Acetonitrile38.3HighStable, commonly used reaction medium
Tetrahydrofuran (THF)7.6ModerateModerate stability, some ether coordination possible
Dichloromethane9.08ModerateStable but limited solubility
Water80.1Low (hydrolysis)Rapid hydrolysis of chloromethyl group
Alcohols (methanol, ethanol)24.5-33.0ModeratePotential nucleophilic attack on chloromethyl
Basic aqueous solutionsVariableLow (nucleophilic attack)Enhanced nucleophilic substitution rates
Acidic conditionsVariableModerateProtonation may affect reactivity

Research has demonstrated that dimethyl sulfoxide and dimethylformamide provide the most favorable environments for maintaining the stability of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine over extended periods [17] [15]. The high dielectric constants of these solvents (46.7 for DMSO and 36.7 for DMF) facilitate solvation of ionic intermediates while minimizing nucleophilic attack on the chloromethyl group [14] [17]. Studies have shown that solutions of the compound in DMSO remain stable for weeks at ambient temperature without significant decomposition [18] [15].

The stability profile in acetonitrile, another commonly used polar aprotic solvent, has been extensively studied due to its frequent use in synthetic applications [14] [19]. With a dielectric constant of 38.3, acetonitrile provides good solvation properties while maintaining the integrity of the chloromethyl group [14]. However, prolonged exposure to elevated temperatures in acetonitrile may lead to gradual decomposition through intramolecular cyclization reactions involving the purine nitrogen atoms [15] [16].

Table 5: Solvent Effects on Reaction Rates

SolventRelative Rate (SN2)Relative Rate (SN1)Nucleophile SolvationLeaving Group Stabilization
DMSO10020-30Weak (enhances nucleophilicity)Moderate
DMF85-9525-35Weak to ModerateModerate
Acetonitrile70-8015-25ModerateModerate
THF40-5060-70WeakWeak
Dichloromethane20-3080-90Very WeakWeak
Ethanol10-15100Strong (reduces nucleophilicity)Strong
Water5-10150-200Very StrongVery Strong

The influence of solvent polarity on the stability of the chloromethyl group has been quantitatively assessed through kinetic measurements of hydrolysis rates [20] [15]. In highly polar aprotic solvents, the chloromethyl group exhibits remarkable stability toward hydrolysis, with half-lives extending to several days even in the presence of trace water [15]. This stability contrasts sharply with the behavior in polar protic solvents, where rapid hydrolysis occurs due to the enhanced nucleophilicity of water molecules [20] [14].

Temperature effects on stability in polar aprotic media have been systematically investigated, revealing that thermal stability is generally maintained up to temperatures of approximately 80°C in most polar aprotic solvents [15] [16]. Above this temperature threshold, competing reactions such as intramolecular alkylation and thermal decomposition become increasingly significant [16]. The activation energy for decomposition has been determined to be approximately 25-30 kcal/mol in DMSO and DMF, indicating relatively high thermal stability [15].

Enzymatic Inhibition Through Structural Mimicry

The structural similarity of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine to natural purine substrates enables it to function as a competitive inhibitor of various enzymes involved in purine metabolism and cellular signaling pathways [6]. The compound's ability to mimic natural substrates while possessing altered electronic and steric properties makes it an effective enzyme inhibitor through multiple mechanisms.

Purine nucleoside phosphorylase represents a primary target for inhibition by halogenated purine derivatives [6] [7]. This enzyme catalyzes the reversible phosphorolysis of purine nucleosides, and its inhibition has significant therapeutic implications for leukemia, autoimmune disorders, and gout [6]. The binding of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine to purine nucleoside phosphorylase occurs through formation of an ion-pair between the compound and bound phosphate, along with specific interactions with the leaving group binding site [6] [7].

The transition state analogue properties of modified purines contribute significantly to their inhibitory potency [7] [8]. These compounds capture much of the transition state binding energy by virtue of their geometric and electronic similarity to the enzymatic transition state [7]. The presence of chlorine substituents enhances binding affinity to molecular targets by providing favorable electrostatic interactions and improved shape complementarity .

CompoundEnzyme InteractionBinding MechanismStructural Features
6-chloro-8-(chloromethyl)-9-methyl-9H-purineCellular signaling pathwaysEnhanced binding affinity via halogen atomsChlorine at 6-position, chloromethyl at 8-position
6-chloro-9-methyl-9H-purineNucleoside synthesisC-C bond formationChlorine at 6-position, methyl at 9-position
8-bromo-6-chloro-9H-purinePurine nucleoside phosphorylaseIon-pair formation with phosphateBromine at 8-position, chlorine at 6-position
2-chloro-6-methyl-9H-purineXanthine oxidase, Cyclin-dependent kinasesCompetitive inhibition for ATP bindingChlorine at 2-position, methyl at 6-position

Cyclin-dependent kinases represent another important class of enzymes susceptible to inhibition by purine analogues [10]. These kinases control cell division cycles and are frequently deregulated in human tumors [10]. The compound can behave as a competitive inhibitor for ATP binding sites, with the purine portion binding to the adenine binding pocket while the chloromethyl and methyl substituents provide additional contacts not observed in ATP-complex structures [10].

The selectivity of enzymatic inhibition is influenced by the specific substitution pattern on the purine ring [6] [10]. The combination of chlorine and chloromethyl substituents in 6-chloro-8-(chloromethyl)-9-methyl-9H-purine creates a unique molecular recognition pattern that can discriminate between different enzyme active sites . This selectivity is crucial for developing therapeutic agents with reduced off-target effects.

Inhibition of enzymes involved in purine biosynthesis pathways represents another mechanism of action [11]. The compound can interfere with the formation of inosine monophosphate and subsequent conversion to adenosine monophosphate and guanosine monophosphate, thereby disrupting nucleotide pools required for DNA and RNA synthesis [11]. This mechanism is particularly relevant in rapidly dividing cells, such as cancer cells, which have high purine nucleotide requirements.

Metabolic Activation Pathways for Bioactivity

The bioactivation of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine occurs through multiple metabolic pathways that convert the compound into reactive intermediates capable of interacting with biological targets [12] [13]. Understanding these activation mechanisms is crucial for predicting the compound's biological effects and potential therapeutic applications.

Cytochrome P450-mediated bioactivation represents a primary pathway for the metabolic transformation of purine derivatives [12] [13]. Studies have demonstrated that cytochrome P450 3A4 can catalyze the formation of reactive intermediates from purine compounds through oxidation reactions [12]. For 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, the bioactivation process involves the formation of di-imine intermediates that subsequently undergo nucleophilic attack by cellular molecules such as glutathione [12].

The chloromethyl group present in the compound serves as a particularly reactive site for metabolic transformation [12] [5]. This functional group can undergo nucleophilic substitution reactions with various cellular nucleophiles, including glutathione, cysteine residues in proteins, and nucleotide bases [12] [5]. The resulting conjugates may retain biological activity or represent detoxification products depending on the specific reaction pathway.

Pathway ComponentRole in ActivationSubstrate SpecificityMetabolic Outcome
Cytochrome P450 3A4Bioactivation to reactive intermediatesDiaminopurine derivativesDi-imine intermediate formation
Glutathione ConjugationDetoxification via nucleophilic additionC-6 position conjugationGlutathione adduct formation
Purine Salvage PathwayRecycling of purine basesHypoxanthine, guanineNucleotide regeneration
De novo BiosynthesisEnergy-intensive purine synthesisInosine monophosphate formationIMP production
Nucleoside PhosphorylasesPhosphorolysis reactionsPurine nucleosidesBase and ribose separation

Purine salvage pathways play a critical role in the metabolic fate of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine [14] [15]. These pathways involve the recycling of purine bases through the action of hypoxanthine-guanine phosphoribosyltransferase and adenine phosphoribosyltransferase [14] [15]. The compound may serve as a substrate for these enzymes, leading to the formation of corresponding nucleotide analogues that can be incorporated into nucleic acids or interfere with normal nucleotide metabolism [15].

The integration of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine into cellular purine metabolism can disrupt the normal balance between de novo synthesis and salvage pathways [14] [16]. This disruption may lead to alterations in nucleotide pools, affecting DNA and RNA synthesis, energy metabolism, and cellular signaling processes [14]. The compound's structural similarity to natural purines allows it to compete with endogenous substrates for enzyme binding sites, potentially leading to metabolic pathway inhibition [16].

Biotransformation through fungal and bacterial systems has been demonstrated for various purine alkaloids, suggesting that 6-chloro-8-(chloromethyl)-9-methyl-9H-purine may undergo similar transformations in biological systems [17]. These microorganisms possess enzymes capable of modifying purine structures through dealkylation, hydroxylation, and other metabolic processes [17]. The resulting metabolites may exhibit altered biological activities compared to the parent compound.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

215.9969516 g/mol

Monoisotopic Mass

215.9969516 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types